molecular formula C19H18N4O3 B6636275 Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate

Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate

Cat. No. B6636275
M. Wt: 350.4 g/mol
InChI Key: NSOKBYDCKBXWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate, also known as MPBA, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. MPBA is known to target various enzymes and proteins involved in cellular signaling pathways, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate works by inhibiting the activity of enzymes and proteins involved in cellular signaling pathways. It specifically targets the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell proliferation and survival. By inhibiting this pathway, Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been shown to have various biochemical and physiological effects. It can induce cell death in cancer cells, inhibit inflammation, and reduce angiogenesis. Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate in lab experiments is its specificity towards the PI3K/Akt/mTOR pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, one limitation of using Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate in scientific research. One potential application is in the field of cancer therapy, where Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate can be used as a targeted therapy for various types of cancer. Another potential application is in the treatment of neurodegenerative disorders, where Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate's neuroprotective effects can be utilized. Additionally, Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate can be used as a tool for studying the role of the PI3K/Akt/mTOR pathway in various cellular processes.

Synthesis Methods

The synthesis of Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate involves a multi-step process that includes the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)benzoate. This intermediate is then reacted with 5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid hydrazide to form the final product, Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate.

Scientific Research Applications

Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and angiogenesis. Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate has also been shown to have antitumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)14-8-4-5-9-16(14)22-18(24)15-12-21-23(13(15)2)17-10-6-7-11-20-17/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOKBYDCKBXWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate

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